molecular formula C6H10N2O2 B108025 4-Oxopiperidine-1-carboxamide CAS No. 306976-42-1

4-Oxopiperidine-1-carboxamide

Cat. No.: B108025
CAS No.: 306976-42-1
M. Wt: 142.16 g/mol
InChI Key: HJBPZASQNKLIBH-UHFFFAOYSA-N
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Description

4-Oxopiperidine-1-carboxamide is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxopiperidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine with phosgene to form 4-oxopiperidine-1-carbonyl chloride, which is then treated with ammonia to yield this compound . Another method involves the amidation of 4-oxopiperidine-1-carboxylic acid with ammonia or an amine under appropriate conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available reagents and solvents. The process is optimized to achieve high yields and purity, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Oxopiperidine-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Amidation: Carboxylic acids, ammonia, or amines, often in the presence of catalysts or coupling agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Amidation: Formation of this compound from carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Oxopiperidine-1-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

4-Oxopiperidine-1-carboxamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-oxopiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBPZASQNKLIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363363
Record name 4-oxopiperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306976-42-1
Record name 4-oxopiperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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